Boc-Biocytin

Catalog No.
S766192
CAS No.
62062-43-5
M.F
C21H36N4O6S
M. Wt
472,6 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Biocytin

CAS Number

62062-43-5

Product Name

Boc-Biocytin

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C21H36N4O6S

Molecular Weight

472,6 g/mole

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1

InChI Key

XTQNFOCBPUXJCS-JKQORVJESA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O

Synonyms

N-alpha-Boc-N-epsilon-Biotinyl-L-lysine;Boc-Lys(Biotinyl)

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O

Mechanism of Action

Boc-Biocytin is a small, cell-permeable molecule that can be injected into specific brain regions. Once inside a neuron, it is enzymatically cleaved, releasing biocytin. Biocytin then binds to avidin, a streptavidin conjugate, which can be visualized using fluorescent microscopy. This allows researchers to trace the intricate pathways that neurons form with other neurons, providing insights into how information flows within the nervous system [].

Applications in Neuroscience Research

Boc-Biocytin offers several advantages over other neural tracers. Its small size umożliwia łatwe przenikanie przez błony komórkowe, a jego uwolnienie biocytyny umożliwia silne wiązanie z avidiną, co skutkuje wysokim sygnałem podczas obrazowania [].

Here are some specific applications of Boc-Biocytin in neuroscience research:

  • Mapping neuronal morphology: By tracing the biocytin signal, researchers can reconstruct the detailed branching patterns of individual neurons, including their axons and dendrites [].
  • Identifying synaptic connections: Boc-biocytin can reveal the connections between neurons, allowing researchers to understand how information is transmitted within neural circuits [].
  • Studying brain development: This technique is useful for investigating how neural circuits form and mature during development [].
  • Investigating neurodegenerative diseases: By tracing changes in neuronal connectivity, Boc-biocytin can aid in understanding the progression of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

Boc-Biocytin is a synthetic molecule derived from the amino acid L-lysine. It consists of two key components:

  • A biocytin moiety: This small molecule binds to the protein avidin with high affinity [].
  • A Boc (tert-Butyloxycarbonyl) protecting group: This group masks the reactive amine group of the lysine, allowing for further modifications before use [].

Boc-Biocytin's significance lies in its ability to label and trace neural circuits. When injected into a specific brain region, it is taken up by neurons and transported retrogradely (backwards) to their cell bodies and processes []. This allows researchers to visualize the complete morphology of these neurons and map their connections with other brain areas.


Molecular Structure Analysis

Boc-Biocytin has a complex structure containing elements from both the lysine backbone and the biocytin moiety. Here are some key features:

  • Central amine group (lysine): This group is initially protected by the Boc group, allowing for controlled deprotection before use.
  • Carboxylic acid group (lysine): This group provides a site for potential conjugation with other molecules.
  • Biocytin ring structure: This ring contains a vitamin H (biotin) group, responsible for the high affinity binding to avidin [].

The overall structure allows Boc-Biocytin to interact with both cellular machinery (through the lysine moiety) and visualization tools (through the biocytin moiety).


Chemical Reactions Analysis

Several chemical reactions are important for Boc-Biocytin:

  • Synthesis: The exact synthesis pathway may vary depending on the manufacturer. However, it likely involves coupling reactions between protected lysine and biocytin derivatives.
  • Deprotection: The Boc group is typically removed using an acidic solution, revealing the free amine group of lysine for further conjugation or cellular uptake [].
  • Conjugation: Boc-Biocytin can be conjugated with fluorescent dyes or other labels before use, allowing for visualization of labeled neurons using microscopy techniques [].

Physical And Chemical Properties Analysis

Specific data on Boc-Biocytin's physical properties like melting point and boiling point may not be readily available due to its complex structure. However, it is likely a white to off-white crystalline solid, soluble in organic solvents with moderate polarity like dimethyl sulfoxide (DMSO) and ethanol [].

Boc-Biocytin is relatively stable when stored dry and at low temperatures [].

The mechanism of action of Boc-Biocytin involves several steps:

  • Uptake: Injected Boc-Biocytin enters neurons through active transport mechanisms.
  • Cleavage: Intracellular enzymes cleave the Boc group, exposing the free amine of lysine.
  • Biotinylation: The free amine group reacts with cellular components containing biotinylation enzymes, attaching the biocytin moiety.
  • Retrograde transport: Biocytinylated molecules are transported through the axon back to the cell body and dendrites of the labeled neuron.
  • Irritant: It may cause skin and eye irritation upon contact.
  • Potential allergen: Biotin can be a potential allergen for some individuals.

XLogP3

1.5

Dates

Modify: 2023-08-15

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